Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 885271-18-1) is a chromene-derived compound characterized by a benzopyran backbone substituted with bromo (Br) and methoxy (OCH₃) groups at positions 6 and 8, respectively, and a methyl ester at position 3 .
Properties
Molecular Formula |
C12H9BrO5 |
|---|---|
Molecular Weight |
313.10 g/mol |
IUPAC Name |
methyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H9BrO5/c1-16-9-5-7(13)3-6-4-8(11(14)17-2)12(15)18-10(6)9/h3-5H,1-2H3 |
InChI Key |
WFGLKBDHBLNIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.
Cyclization: The key step involves the formation of the chromene core through a cyclization reaction. This can be achieved via a Diels-Alder reaction followed by oxidative aromatization.
Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Methoxylation: Methanol with acid or base catalysts.
Esterification: Methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Formation of various substituted chromenes.
Oxidation: Formation of chromene-quinones.
Reduction: Formation of dihydrochromenes.
Hydrolysis: Formation of 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases by binding to their active sites.
Receptor Binding: It can act as an agonist or antagonist for certain receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chromene derivatives often exhibit activity modulated by substituent type and position. Key analogs include:
Key Observations :
- Bromine vs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves lipophilicity and membrane permeability compared to carboxylic acid analogs (e.g., compound 3d in ), which may exhibit higher solubility in aqueous environments .
- Methoxy Group : The 8-methoxy substituent could sterically hinder interactions with target proteins compared to smaller groups (e.g., fluorine in triazole-containing derivatives), as seen in reduced activity for phenyl-substituted analogs .
Q & A
Q. What are the common synthetic routes and optimization strategies for Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate?
Answer: The synthesis typically involves functionalizing the chromene core through bromination, methoxylation, and esterification. Key steps include:
- Bromination : Electrophilic aromatic substitution at position 6 using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
- Methoxylation : Introduction of the methoxy group at position 8 via nucleophilic substitution or protection/deprotection strategies .
- Esterification : Carboxylation at position 3 using methanol in the presence of acid catalysts (e.g., H₂SO₄) .
Q. Optimization Strategies :
- Reagent Selection : Potassium permanganate or chromium trioxide for oxidation steps; sodium borohydride for selective reductions .
- Purity Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Answer: Spectroscopic Characterization :
Q. Crystallographic Analysis :
- Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., C–Br bond length ~1.89 Å) and packing motifs.
- Software : SHELX programs refine structures, with hydrogen-bonding patterns analyzed using graph-set notation (e.g., R²₂(8) motifs) .
Advanced Research Questions
Q. How do substituent positions influence reactivity in nucleophilic substitution reactions?
Answer: The bromine at position 6 and methoxy at position 8 direct reactivity:
- Bromine : Acts as a leaving group in SNAr reactions, enabling substitution with nucleophiles (e.g., amines, thiols) under basic conditions .
- Methoxy : Electron-donating effects stabilize the chromene ring but may sterically hinder reactions at adjacent positions.
Case Study :
In Ethyl 6-Bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, bromine substitution at position 6 facilitates coupling reactions, while the methoxy group at position 8 reduces electrophilicity at position 7 .
Q. What crystallographic challenges arise in determining its structure, and how are intermolecular interactions resolved?
Answer: Challenges :
Q. Resolution Strategies :
Q. How does the compound’s electronic structure correlate with its biological activity?
Answer: The electron-withdrawing bromine and ester groups enhance electrophilicity, making it a candidate for:
- Antimicrobial Activity : Methoxy and bromine substituents disrupt bacterial membrane proteins .
- Anticancer Potential : Chromene derivatives intercalate DNA or inhibit topoisomerases .
Q. SAR Studies :
Q. How are contradictions in synthetic yield data addressed across studies?
Answer: Discrepancies arise from:
- Reagent Purity : Impurities in brominating agents (e.g., NBS) reduce yields.
- Reaction Scale : Microscale syntheses (<1 mmol) often report higher yields than industrial-scale processes .
Q. Mitigation :
- Standardized Protocols : Use anhydrous solvents and inert atmospheres for reproducibility.
- Yield Optimization : Design of Experiments (DoE) models balance temperature, stoichiometry, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
